REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2([CH2:10][C:11]#[N:12])[CH2:9][CH2:8]2)[CH:2]=1.B.C1COCC1>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2([CH2:10][CH2:11][NH2:12])[CH2:8][CH2:9]2)[CH:2]=1 |f:1.2|
|
Name
|
7-4
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C1(CC1)CC#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
660 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was then quenched with methanol gradually until no gas
|
Type
|
ADDITION
|
Details
|
Then additional methanol (150 ml) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a viscous residue
|
Type
|
ADDITION
|
Details
|
It was then treated with 6N NaOH until pH >11
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted four times with CHCl3
|
Type
|
CUSTOM
|
Details
|
After solvent removal
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1(CC1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |